molecular formula C6H7N5S B074841 2-Methylthioadenine CAS No. 1198-83-0

2-Methylthioadenine

Cat. No. B074841
CAS RN: 1198-83-0
M. Wt: 181.22 g/mol
InChI Key: FXGXEFXCWDTSQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Methylthioadenine, such as 5'-methylthioadenosine derivatives, involves complex biochemical pathways. For instance, methionine can be synthesized from 5'-methylthioadenosine in rat liver, indicating a pathway involving the conversion of methylthioadenosine derivatives to essential amino acids (Backlund, P. S., Jr., et al., 1982).

Molecular Structure Analysis

The study of related compounds, such as 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase from Escherichia coli, reveals details about the molecular structure and transition states of these molecules, providing insights into how such compounds may interact with biological systems and enzymes (Singh, V., et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving methylthio derivatives are complex and can involve multiple steps and intermediates. For example, the conversion of 5'-S-Methylthioadenosine to methionine showcases a series of enzymatic reactions that highlight the chemical reactivity and properties of the methylthio group in biological contexts (Trackman, P., & Abeles, R., 1983).

Scientific Research Applications

  • Biomedical Applications of Methionine-Based Systems

    • Application Summary : Methionine (Met), an essential amino acid in the human body, has versatile features based on its chemical modification, cell metabolism, and metabolic derivatives. It holds immense potential for biomedical applications .
    • Methods of Application : The unique structural characteristics of Met allow for two chemical modification methods .
    • Results or Outcomes : The disordered metabolic state of tumor cells has led to applications of Met in cancer treatment and diagnosis. Furthermore, the efficacy of S-adenosylmethionine (SAM), as the most important metabolic derivative of Met, for treating liver diseases is mentioned .
  • Applications of 2-Methacryloyloxyethyl Phosphorylcholine Polymers

    • Application Summary : A polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC) has shown an outstanding ability to prevent nonspecific protein adsorption. This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
    • Methods of Application : The design, synthesis, and application of MPC polymers for biodevices with characteristic length scales ranging from millimeters to nanometers .
    • Results or Outcomes : MPC polymers have found applications in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
  • 5′-Methylthioadenosine in Methionine Salvage Pathway

    • Application Summary : 5′-Methylthioadenosine is an S-methyl derivative of adenosine. It is an intermediate in the methylthioadenosine (MTA) cycle, also known as the methionine salvage pathway, which is universal to aerobic life .
    • Methods of Application : The sulfonium group in S-adenosyl methionine (SAM) can cleave in three ways, one of which involves loss of CH2CH2CH(NH3+)CO2−, generating 5′-Methylthioadenosine .
    • Results or Outcomes : This pathway is essential for the recycling of methionine and the production of various by-products that are critical for cellular function .
  • 2-Methylthioadenine Synthetase in tRNA Modification

    • Application Summary : The gene encoding 2-methylthioadenine synthetase (miaB) is involved in tRNA modification, which is crucial for translation .
    • Methods of Application : The evolution of this gene involves gene duplication, transfer, and differential losses .
    • Results or Outcomes : This gene plays a significant role in the functionality and efficiency of protein synthesis .
  • Methylthiolated Cytokinins in Plant Growth and Development

    • Application Summary : Methylthiolated Cytokinins (2MeS-CKs) are derivatives of cytokinins, a group of adenine-derived, small signaling molecules crucial for growth and developmental processes in plants .
    • Methods of Application : 2MeS-CKs are the free base or riboside derivatives of iP or Z-type CKs, modified by the addition of a thiol group at position 2 of the adenine ring that is subsequently methylated .
    • Results or Outcomes : The production of 2MeS-CKs during plant-pathogen disease development may allow for persistent accumulation of forms that are more resistant to degradation and, therefore, can act over a longer period of time .
  • 2-Thioether-Substituted (N)-Methanocarba-Adenosines as Purine Receptor Agonists

    • Application Summary : 2-Thioether-substituted (N)-methanocarba-adenosines are purine receptor ligands having a pre-established, receptor-preferred conformation .
    • Methods of Application : The adenine moiety was pre-functionalized with 2-thioethers and other groups before coupling to the bicyclic precursor as a key step to facilitate a high yield Mitsunobu product .
    • Results or Outcomes : This new approach provided the (N)-methanocarba-adenosines in moderate to good yield, which effectively increased the overall yield compared to a linear synthesis and conserved a key intermediate .

Safety And Hazards

The safety and hazards of 2-Methylthioadenine are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Safety Data Sheets (SDS) of the compound .

Future Directions

Future research directions could involve the development of a transcriptome-wide and single-base resolution method that enables absolute mapping of 2-Methylthioadenine along with analysis of its distribution in different RNAs .

properties

IUPAC Name

2-methylsulfanyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGXEFXCWDTSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152596
Record name 1H-Purin-6-amine, 2-(methylthio)-
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Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthioadenine

CAS RN

1198-83-0
Record name 2-(Methylthio)adenine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Purin-6-amine, 2-(methylthio)-
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Record name Adenine, 2-(methylthio)-
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Record name 1H-Purin-6-amine, 2-(methylthio)-
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Record name 2-Methylthioadenine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
RK McMullan, M Sundaralingam - Journal of the American …, 1971 - ACS Publications
The crystal structure of TV 6-(2-is opente nyl)-2-methylthioadenine, ChHi5N5S, has beendetermined from three-dimensional X-ray diffraction data measured on an automated four-circle …
Number of citations: 33 pubs.acs.org
K Debiec, M Matuszewski, K Podskoczyj… - … A European Journal, 2019 - Wiley Online Library
… This nucleoside was previously synthesized by the DRDavis group through the use of the silyl method of N-glycosidic bond formation between 2-methylthioadenine (not commercially …
Y Ishikura, T Kanazawa, T Sato - Bulletin of the Chemical Society of …, 1962 - journal.csj.jp
Baddiley et al. 3), Makino et al. 4) and Weygand et al. 5) have succeeded independently, in the synthesis of this nucleoside, using adenosine as the starting material. Their synthetic …
Number of citations: 9 www.journal.csj.jp
GW Kenner, HJ Rodda, AR Todd - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… The crystalline 9-L-arabinosido-2-methylthioadenine which separated was collected and submitted to periodate oxidation : succeeding fractions (in order of elution) consumed the …
Number of citations: 12 pubs.rsc.org
GW Kenner, B Lythgoe, AR Todd - Journal of the Chemical Society …, 1948 - pubs.rsc.org
… -2methylthioadenine. Its … 2-methylthioadenine consumes 1 mol. of periodate (Part XI, The evidence presented defines the structure of the 9-L-arabofuranosido-2-methylthioadenine in all …
Number of citations: 11 pubs.rsc.org
ME Loebeck - Journal of Bacteriology, 1960 - Am Soc Microbiol
METHODS Amethopterin was added to minimal agar medium which was heavily seeded with B. subtilis strain ATCC 6051 grown on heart in-fusion slants. Bacterial sensitivity discs, 6.5 …
Number of citations: 4 journals.asm.org
GA Howard, B Lythgoe, AR Todd - Journal of the Chemical Society …, 1945 - pubs.rsc.org
… It was established in a control experiment that 2-methylthioadenine itself absorbed 1 mol. of periodate. It follows therefore that the … cit.) and the 9-d-xylopyranosido-2-methylthioadenine …
Number of citations: 2 pubs.rsc.org
J Baddiley, B Lythgoe, D McNeil… - Journal of the Chemical …, 1943 - pubs.rsc.org
… This was identical with the product obtained when 2-methylthioadenine was methylated under the conditions described by Kriiger (2. physiol. Chem., 1894, 18, 434) for the conversion …
Number of citations: 27 pubs.rsc.org
DD Roberts, P Arjunan, LB Townsend, IJ Goldstein - Phytochemistry, 1986 - Elsevier
… and 2methylthioadenine on ANS binding to lima bean lectin. Lima bean lectin (LBL) was titrated with 1,8-anilinonaphthalenesulphonate (ANS) in the presence of 4-aminopyrazolo[3,4d-…
Number of citations: 22 www.sciencedirect.com
V Anantharaman, EV Koonin… - FEMS microbiology …, 2001 - academic.oup.com
… is identified in two distinct classes of tRNA-modifying enzymes, namely uridine methylases of the TRM2 family and enzymes of the MiaB family that are involved in 2-methylthioadenine …
Number of citations: 90 academic.oup.com

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